molecular formula C10H9F3O2 B2469203 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid CAS No. 1147531-37-0

4-(1,1,1-Trifluoropropan-2-yl)benzoic acid

Cat. No. B2469203
CAS RN: 1147531-37-0
M. Wt: 218.175
InChI Key: VJWMJAUGDCNVTQ-UHFFFAOYSA-N
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Description

“4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F3O2/c1-10(2,11,12,13)8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Novel Fluorescence Probes Development

4-(1,1,1-Trifluoropropan-2-yl)benzoic acid derivatives have been utilized in the development of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes have shown potential in differentiating hROS from other reactive oxygen species, and have applications in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Anticancer Agents Synthesis

Compounds incorporating this compound structure have been synthesized and evaluated for their potential as anticancer agents. Some derivatives exhibited potent inhibitory activities against specific cancer cell lines, indicating their potential in cancer treatment and the possibility of further structural optimization for enhanced selectivity and potency (Abuelizz et al., 2019).

Metal Complex Formation Studies

Studies on complex formation involving this compound derivatives and metal ions like FeIII and FeII have been carried out. These studies offer insights into the stability and redox properties of these complexes, contributing to our understanding of their potential roles in generating oxidative stress and their possible implications in biological media (Steinhauser et al., 2005).

Photovoltaic Applications

Derivatives of this compound have been investigated in the context of dye-sensitized solar cells. These studies focus on understanding the influence of different electron-acceptors on energy level, energy gap, light-harvesting ability, and cell stability, highlighting the potential application of these compounds in enhancing solar cell performance (Yang et al., 2016).

Safety and Hazards

The safety information for “4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(1,1,1-trifluoropropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWMJAUGDCNVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1147531-37-0
Record name 4-(1,1,1-trifluoropropan-2-yl)benzoic acid
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